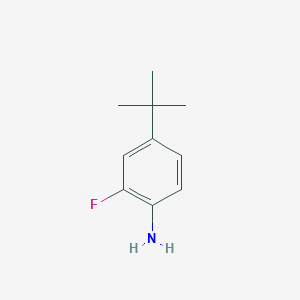

4-tert-Butyl-2-fluoroaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLIDXUWLWPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440287 | |

| Record name | 4-t-Butyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129373-04-2 | |

| Record name | 4-t-Butyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Design and Electronic Properties of the Fluoroaniline Moiety with Tert Butyl Substitution

The utility of 4-tert-Butyl-2-fluoroaniline as a synthetic intermediate is deeply rooted in its distinct molecular structure. The aniline (B41778) ring is substituted with three key groups—an amine (-NH₂), a fluorine atom (-F), and a tert-butyl group (-C(CH₃)₃)—each imparting specific characteristics to the molecule.

The tert-butyl group, positioned para to the amine, is a bulky, sterically hindering substituent. Its primary electronic contribution is a weak electron-donating effect through hyperconjugation. This steric bulk can direct incoming reagents to other, less hindered positions on the aromatic ring, influencing the regioselectivity of subsequent reactions. Conversely, the fluorine atom at the ortho position is a small, highly electronegative atom. It exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring and modulates the basicity of the ortho-amino group.

This juxtaposition of a bulky, weakly electron-donating group and a small, strongly electron-withdrawing group creates a unique electronic and steric environment. The fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a highly sought-after feature in medicinal chemistry. The interplay between the steric hindrance of the tert-butyl group and the electronic deactivation by the fluorine atom provides chemists with a powerful tool for controlling reaction outcomes and designing molecules with specific three-dimensional conformations.

Strategic Position As a Key Intermediate in Complex Molecule Synthesis

The true value of 4-tert-Butyl-2-fluoroaniline lies in its application as a foundational building block for more elaborate molecules. Its defined substitution pattern makes it an ideal starting point for multi-step syntheses where precise control over functionalization is critical.

A prominent area where this intermediate is employed is in the synthesis of complex heterocyclic compounds, particularly quinolines. Quinolines are a core scaffold in numerous biologically active compounds. Research has demonstrated the synthesis of various 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline derivatives starting from precursors like 4-(tert-butyl)aniline. lookchem.com These syntheses often involve a cyclization reaction where the aniline (B41778) nitrogen and a carbon from the ring form a new heterocyclic ring. For instance, a series of novel fluorinated quinoline (B57606) analogs with potent fungicidal activity were synthesized using building blocks that establish the 6-tert-butyl-8-fluoroquinoline core. mdpi.comresearchgate.net One such derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was synthesized and showed significant antifungal activity against S. sclerotiorum. mdpi.com These examples underscore the strategic importance of the this compound framework in constructing the next generation of agrochemicals. lookchem.commdpi.com

Relevance in Contemporary Academic Research Paradigms

Classical and Contemporary Approaches to the Aniline Core

The construction of the this compound molecule can be approached by modifying either 2-tert-butylaniline (B1265841) or 2-fluoroaniline (B146934), or by building the aromatic ring system with the substituents in place.

Direct Fluorination of 2-tert-Butylaniline

Direct fluorination of an existing aniline derivative represents a straightforward approach to introducing a fluorine atom onto the aromatic ring. Electrophilic fluorinating agents are employed to achieve this transformation. The regioselectivity of the fluorination is a critical aspect, with the directing effects of the amino and tert-butyl groups influencing the position of the incoming fluorine atom.

While direct fluorination can be an efficient method, it often faces challenges with regioselectivity, potentially leading to a mixture of isomers. google.com The choice of fluorinating agent and reaction conditions plays a crucial role in maximizing the yield of the desired 2-fluoro isomer. google.com

Friedel-Crafts Alkylation Strategies for 2-Fluoroaniline

A common and well-established method for introducing an alkyl group, such as a tert-butyl group, onto an aromatic ring is the Friedel-Crafts alkylation. google.com In the context of synthesizing this compound, this strategy involves the reaction of 2-fluoroaniline with a tert-butylating agent in the presence of an acid catalyst. google.com

The reaction typically utilizes tert-butyl alcohol or isobutyl bromide as the alkylating agent and an acid catalyst like anhydrous aluminum chloride or sulfuric acid. google.com The conditions can be tailored to achieve high regioselectivity, favoring the introduction of the bulky tert-butyl group at the 4-position of the 2-fluoroaniline ring. google.com This method is advantageous due to the availability of starting materials and the robustness of the reaction.

| Reactant | Alkylating Agent | Catalyst | Solvent | Yield | Reference |

| 2-Fluoroaniline | t-Butyl alcohol | 70-80% Sulfuric acid | - | High | google.com |

| 2-Fluoroaniline | Isobutyl bromide | Anhydrous aluminum chloride | - | High | google.com |

Halogenation-Substitution Pathways for tert-Butyl Group Introduction

An alternative strategy involves a two-step process of halogenation followed by a substitution reaction to introduce the tert-butyl group. This pathway often begins with the selective halogenation of 2-fluoroaniline. For instance, bromination of 2-fluoroaniline can yield 4-bromo-2-fluoroaniline (B1266173) with high selectivity. google.com

Following the halogenation step, the resulting halo-substituted fluoroaniline (B8554772) can undergo a coupling reaction or a Grignard-based substitution to introduce the tert-butyl group. This multi-step approach can offer better control over the regiochemistry compared to direct alkylation methods.

Multistep Reductive Strategies from Nitro-Fluoroaryl Precursors

A widely utilized and reliable method for the synthesis of anilines involves the reduction of a corresponding nitro compound. For the preparation of this compound, this strategy commences with a nitro-fluoroaryl precursor, specifically 4-tert-butyl-1-fluoro-2-nitrobenzene. nih.govepa.gov

This precursor can be synthesized through the nitration of 1-fluoro-4-tert-butylbenzene. The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or nickel chloride/sodium borohydride (B1222165). google.comacs.org This approach is often favored for its high yields and the clean conversion of the nitro group to the desired aniline.

Advanced Synthetic Transformations for Substituted Fluoroanilines

Modern synthetic chemistry offers more advanced techniques for the construction of highly substituted aromatic compounds like this compound.

Oxidative Fluorination Techniques on Related Aryl Systems

Oxidative fluorination represents a more recent development in the synthesis of fluorinated aromatic compounds. arkat-usa.orgcas.cz These methods often employ hypervalent iodine reagents in the presence of a fluoride (B91410) source to achieve the fluorination of an aromatic ring. arkat-usa.orgcas.cz For instance, the oxidative fluorination of 4-tert-butylacetanilide has been shown to produce 4-fluoroacetanilide, demonstrating the feasibility of introducing a fluorine atom under oxidative conditions with the concurrent loss of the tert-butyl group. cas.cz While not a direct route to the target compound, this methodology highlights the potential of oxidative fluorination in the synthesis of fluorinated anilines. Further research in this area could lead to more direct and efficient methods for the synthesis of this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-tert-Butylacetanilide | [Bis(trifluoroacetoxy)iodo]benzene, Et3N·3HF | 4-Fluoroacetanilide | 21% | cas.cz |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine and Amine Functionalization

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly for introducing fluorine atoms and amino groups. nih.gov Unlike electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a two-step addition-elimination process. core.ac.ukmasterorganicchemistry.com This pathway is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.uktandfonline.com

The reaction is initiated by the addition of a nucleophile to the aromatic ring, forming the resonance-stabilized Meisenheimer intermediate. core.ac.uk The subsequent elimination of a leaving group restores the ring's aromaticity, completing the substitution. core.ac.uk In the context of synthesizing fluorinated anilines, SNAr can be employed to introduce either the fluorine atom or the amino group.

Amine Functionalization: A common strategy for amine functionalization involves the reaction of an aryl fluoride with an amine. The fluorine atom, due to its high electronegativity, activates the ring towards nucleophilic attack and serves as an excellent leaving group in SNAr reactions. masterorganicchemistry.com The synthesis of various N-aryl piperazines, for instance, occurs via the SNAr reaction between an activated aryl fluoride and piperazine. whiterose.ac.uk Recent advancements have demonstrated that organic superbases can catalyze the concerted SNAr reactions of aryl fluorides with a variety of N-alkyl aniline derivatives, achieving good to high yields (60-88%) under specific conditions. nih.govacs.org This method expands the scope to include electron-neutral and even electron-rich aromatic fluorides. nih.govacs.org For a molecule like this compound, this could involve reacting a precursor such as 1,3-difluoro-5-tert-butylbenzene with an appropriate nitrogen nucleophile.

Fluorine Functionalization: Conversely, SNAr is also a primary method for introducing fluorine into an aromatic ring. This "fluorination" typically involves displacing a different leaving group, such as a nitro or chloro group, with a fluoride anion (F⁻). researchgate.net Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). researchgate.net The synthesis of fluorinated drug scaffolds often relies on SNAr substitution. core.ac.uk For example, the synthesis of 4-fluorophenol (B42351) precursors can be achieved from 4-chloronitrobenzene through the "Halex" process, where a chlorine atom is displaced by fluoride. cas.cz A potential SNAr route to a precursor for this compound could involve the fluorination of a corresponding chlorinated or nitrated tert-butylated aniline derivative.

The following table summarizes various SNAr reactions used for amination and fluorination, illustrating the diversity of conditions and substrates.

| Aromatic Substrate | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-nitrobenzene | 4-Methyl-1H-imidazole | K₂CO₃ | DMF | Room Temp | 50% | mdpi.com |

| Aryl Fluorides | N-Methylaniline | t-Bu-P4 (superbase) | DMI | 160 °C | 88% | nih.govacs.org |

| Pentafluorophenyl (PFP)-substituted Dipyrrane | Various Amines | - | DMSO | - | High | scispace.com |

| Chloropicolinate Substrates | KF | Tetrabutylammonium chloride (Bu₄NCl) | - | >130 °C | Moderate | researchgate.net |

| 4-Fluorobenzonitrile | Piperazine | Calcium Propionate | - | - | Quantitative Conversion | whiterose.ac.uk |

Green Chemistry Principles in Aniline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgcore.ac.uk These principles are increasingly being applied to the synthesis of anilines to enhance sustainability and safety. imist.ma Traditional methods for producing anilines, such as the reduction of nitrobenzenes with hydrogen gas, often require harsh conditions like high temperatures and pressures, which are energy-intensive and can lack selectivity. nih.govacs.org

Modern approaches seek to address these drawbacks by incorporating green chemistry principles:

Use of Safer Solvents: A primary goal is to replace hazardous organic solvents with environmentally benign alternatives, with water being an ideal choice. royalsocietypublishing.orgresearchgate.net Researchers have developed methods for synthesizing anilines and other compounds in aqueous solutions, sometimes assisted by microwaves, which eliminates the need for organic solvents entirely. tandfonline.com One-pot procedures using water as a green solvent have been developed for the synthesis of azoxybenzenes from anilines. acs.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. royalsocietypublishing.org For example, magnesium sulphate has been identified as a benign and inexpensive catalyst for the acetylation of aniline, avoiding toxic reagents like acetic anhydride. ijtsrd.com

Energy Efficiency: Alternative energy sources are employed to make reactions more efficient. tandfonline.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for producing substituted anilines and phenols. tandfonline.com

Renewable Feedstocks: A significant advancement is the shift from petroleum-based raw materials to renewable biomass. royalsocietypublishing.org Covestro and its partners have pioneered a process to produce aniline entirely from plant-based industrial sugar. covestro.com This method utilizes a microorganism to ferment the sugar into an intermediate, which is then chemically converted to aniline with a significantly improved CO₂ footprint. covestro.com

Alternative Synthetic Pathways: Entirely new, greener synthetic routes are being developed. A highly selective electrocatalytic method for reducing substituted nitrobenzenes to anilines operates at room temperature in an aqueous solution. nih.govacs.org This process uses a polyoxometalate redox mediator, avoiding flammable hydrogen gas and harsh reagents. nih.govacs.org

The table below contrasts conventional synthetic methods with greener alternatives in aniline and derivative synthesis.

| Reaction Type | Conventional Method | Green Alternative | Green Principle Applied | Reference |

|---|---|---|---|---|

| Aniline Production | Petroleum-based feedstocks | Industrial sugar from plant biomass fermented by a microorganism | Use of Renewable Feedstocks | covestro.com |

| Nitrobenzene Reduction | Hydrogen gas at high temperature/pressure | Electrocatalytic reduction using a polyoxometalate mediator in water at room temperature | Safer Reagents & Conditions, Energy Efficiency | nih.govacs.org |

| Amine Acetylation | Acetic anhydride, pyridine, chlorinated solvents | Magnesium sulphate catalyst, glacial acetic acid, solvent-free | Catalysis, Safer Reagents, Waste Prevention | imist.maijtsrd.com |

| SNAr Reactions | Long reaction times with conventional heating in organic solvents | Microwave-assisted synthesis in aqueous ammonium (B1175870) hydroxide | Energy Efficiency, Safer Solvents | tandfonline.com |

| Oxidation of Anilines | Use of transition-metal catalysts and organic solvents | DIPEA catalyst in water at room temperature | Safer Solvents, Milder Conditions, Metal-Free Catalysis | acs.org |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic attack, with the position of substitution being influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the fluorine atom is deactivating yet also an ortho-, para-director. The bulky tert-butyl group can sterically hinder adjacent positions.

For instance, the nitration of p-fluoroaniline, a related compound, with a mixture of nitric and sulfuric acid typically yields 4-fluoro-3-nitroaniline. google.com This suggests that in this compound, electrophilic substitution would likely occur at the positions ortho or para to the strongly activating amino group, with the precise location influenced by the steric hindrance of the tert-butyl group and the electronic effect of the fluorine atom. Bromination of 4-(tert-butyl)-6-fluoroaniline using N-bromosuccinimide (NBS) results in substitution at the 2-position, ortho to the amine and meta to the tert-butyl group.

Nucleophilic Behavior of the Primary Amine Functionality

The primary amine group in this compound imparts nucleophilic character to the molecule, allowing it to participate in a variety of reactions.

One common transformation is N-alkylation. Aniline and its derivatives can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent. organic-chemistry.orggoogle.com For example, a general method for the reductive N-alkylation of aromatic amines involves reaction with acetals mediated by triethylsilane and trifluoroacetic acid, which proceeds under mild conditions with high yields. nih.gov Another approach utilizes carboxylic acids and silanes for the N-alkylation of amines. organic-chemistry.org

The amine also readily reacts with acylating agents. For example, the reaction of 4-aminophenol (B1666318) with di-tert-butyl dicarbonate (B1257347) results in the formation of a tert-butyl carbamate (B1207046) (Boc) protected amine, a common strategy in organic synthesis. rsc.org Similarly, N-Boc-4-bromo-2-fluoroaniline is a derivative where the amine is protected by a Boc group. lookchem.com

The nucleophilicity of the amine is also exploited in substitution reactions. For instance, 4-fluoroaniline (B128567) can react with tert-butyl 2-bromopropanoate (B1255678) via nucleophilic substitution, where the amine displaces the bromine atom to form a new C-N bond. evitachem.com

Oxidative Transformations of the Aniline Group

The aniline functionality is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Formation of Nitro and Nitroso Derivatives

Oxidation of anilines can yield nitroso or nitro compounds. evitachem.com Strong oxidizing agents can convert the amino group into a nitro group. evitachem.com For example, 4-tert-butyl-2-nitroaniline (B188902) is a known derivative. nih.gov The oxidation of anilines to nitroaromatics can be achieved using hydrogen peroxide in the presence of a strong base like sodium methoxide. nih.gov

Conversion to Azobenzene and Hydrazobenzene (B1673438) Analogues

The oxidation of anilines can also lead to the formation of N-N coupled products. The photocatalytic oxidative coupling of anilines can produce azoaromatic compounds, proceeding through a hydrazobenzene intermediate. researchgate.net Another method for the oxidation of 4-fluoroaniline to 4,4'-difluoroazobenzene utilizes potassium ferricyanide (B76249) and potassium hydroxide, which is believed to proceed through a 4-fluoroaniline radical and a 4,4'-difluorohydrazobenzene intermediate. tandfonline.comtandfonline.com Symmetrical azobenzenes can be synthesized from the corresponding anilines. rsc.org A general procedure for synthesizing azobenzenes involves the reaction of an aniline with a nitrosobenzene (B162901) in acetic acid. rsc.org The oxidation of anilines with hydrogen peroxide in the presence of a mild base like sodium fluoride can selectively produce azoxybenzenes. nih.gov

Reductive Reactions and Subsequent Derivatizations

While the primary focus is often on the reactions of the aniline itself, it is important to note that this compound can be synthesized via the reduction of a nitro precursor. For example, 4-tert-butyl-2-fluoro-1-nitrobenzene (B1398819) can be reduced to this compound. The reduction of nitroarenes to anilines is a fundamental transformation, often achieved using reagents like sodium borohydride in the presence of a nickel (II) chloride catalyst. acs.org Electrocatalytic reduction using a polyoxometalate redox mediator also provides a selective method for converting substituted nitrobenzenes to their corresponding anilines. acs.org

The aniline group, once formed, can be further derivatized. For instance, anilines can be converted to their corresponding diazonium salts. Diazotization of anilines is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. oup.comgoogle.com These diazonium salts are versatile intermediates. For example, in the Balz-Schiemann reaction, an aryldiazonium tetrafluoroborate (B81430) salt is heated to produce an aryl fluoride. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom (fluorine) and an amino group makes this compound a suitable substrate for transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org This method allows for the synthesis of N-aryl anilines. For example, 4-fluoroaniline has been successfully coupled with 4-iodotoluene (B166478) using a nickel catalyst to produce 4-fluoro-N-(p-tolyl)aniline. acs.org The efficiency of these reactions can be influenced by the choice of ligands, with bidentate phosphine (B1218219) ligands like BINAP and DPPF often improving reaction rates and yields. wikipedia.org

Below is a table summarizing some of the key reactions of this compound and related compounds:

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| Electrophilic Aromatic Substitution | 4-(tert-butyl)-6-fluoroaniline | N-bromosuccinimide (NBS) | 2-Bromo-4-(tert-butyl)-6-fluoroaniline |

| N-Alkylation (Reductive Amination) | Aromatic Amine, Acetal | TFA/Et3SiH | N-Alkylated Aniline |

| N-Protection | 4-Aminophenol | Di-tert-butyl dicarbonate | Boc-protected Amine |

| Oxidation to Nitro | Aniline | H2O2, NaOMe | Nitroaniline |

| Oxidation to Azobenzene | 4-Fluoroaniline | K3Fe(CN)6, KOH | 4,4'-Difluoroazobenzene |

| Oxidation to Azoxybenzene | Aniline | H2O2, NaF | Azoxybenzene |

| Synthesis via Reduction | 4-tert-Butyl-2-fluoro-1-nitrobenzene | NaBH4, NiCl2·6H2O | This compound |

| Buchwald-Hartwig Amination | 4-Fluoroaniline, 4-Iodotoluene | Nickel Catalyst | N-Arylated Aniline |

Palladium-Catalyzed C-N Bond Formation Processes

Palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating arylamines. uwindsor.ca For electron-poor fluoroanilines like this compound, which are considered deactivated nucleophiles, specific catalytic systems are required to achieve efficient coupling. rsc.orgresearchgate.net A typical system includes a palladium precursor, a suitable ligand to enhance the metal's catalytic activity, and a base to deprotonate the amine. uwindsor.ca

Research has shown that an electron-enriched, air-stable tridentate ferrocenylpolyphosphine ligand, specifically 1,2-bis(diphenylphosphino)-1′-(diisopropylphosphino)-4-tert-butylferrocene, when used with a palladium catalyst, facilitates the efficient and selective coupling of aniline derivatives with dichloroarenes. rsc.org This system is particularly effective for challenging substrates like fluoroanilines that might otherwise lead to side reactions such as homocoupling or dehalogenation. rsc.orgresearchgate.net The choice of ligand is critical, as it influences both the selectivity and activity of the palladium catalyst. nih.gov While common palladium precursors include Pd(dba)2 and Pd2(dba)3, even simple Pd(II) salts like PdCl2 have been used effectively with certain phosphine ligands. uwindsor.ca

Table 1: Key Components in Palladium-Catalyzed C-N Coupling

| Component | Role | Examples |

| Palladium Precursor | The central catalytic atom. uwindsor.ca | [PdCl(η3-C3H5)]2, Pd(dba)2, Pd2(dba)3, Pd(OAc)2, PdCl2. uwindsor.carsc.orgbeilstein-journals.org |

| Ligand | Stabilizes the palladium and facilitates the reaction steps. uwindsor.ca | Ferrocenylpolyphosphines, SPhos, XPhos, PCy3. rsc.orgbeilstein-journals.org |

| Base | Deprotonates the amine to form the active nucleophile. uwindsor.ca | t-BuONa, t-BuOK, Cs2CO3, K3PO4. uwindsor.ca |

| Substrates | The reacting partners. | This compound (nucleophile), Aryl halides (electrophile). rsc.orgresearchgate.net |

Nickel-Mediated Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for C-N bond formation, particularly in photoredox catalysis. uni-regensburg.denih.gov These methods can operate under mild conditions and often show broad substrate scope. uni-regensburg.de For instance, a general cross-coupling protocol using tert-butylamine (B42293) as a dual-function additive—acting as both a ligand and a base—has been developed for nickel-catalyzed photoredox reactions. uni-regensburg.de This approach simplifies the reaction conditions and is effective for a wide range of nucleophiles and electrophiles. uni-regensburg.de

In the context of light-driven C-N cross-coupling, photocatalysts can transfer energy to a Ni-amine complex, promoting the reaction. nih.gov Studies have shown that organic photocatalysts can be effective in coupling challenging primary amines, including 4-fluoroaniline, with aryl bromides. nih.gov The choice of photocatalyst can significantly impact the reaction yield. nih.gov Nickel catalysis is not limited to C-N bond formation; it has also been utilized for the trifluoromethylation of phenol (B47542) derivatives via C-O bond activation and for the activation of C-F bonds in polyfluorinated pyridines. osti.govrsc.org However, challenges such as catalyst deactivation and the formation of inactive nickel-black can limit the efficiency of these reactions, especially with electron-rich aryl halides. researchgate.net

Table 2: Nickel-Mediated Cross-Coupling Reactions

| Reaction Type | Key Features | Example Application |

| Photoredox C-N Coupling | Uses light energy, a photocatalyst, and a nickel catalyst. uni-regensburg.denih.gov | Coupling of 4-fluoroaniline with 4-bromobenzotrifluoride. nih.gov |

| Dual-Function Additive | tert-butylamine acts as both ligand and base, simplifying reaction setup. uni-regensburg.de | General protocol for various nucleophiles and electrophiles. uni-regensburg.de |

| C-O Bond Activation | Enables trifluoromethylation of phenols. osti.gov | Synthesis of trifluoromethylarenes from phenol derivatives. osti.gov |

| C-F Bond Activation | Catalytic activation of strong carbon-fluorine bonds. rsc.org | Cross-coupling of pentafluoropyridine (B1199360) with tributyl(vinyl)tin. rsc.org |

Suzuki and Heck Coupling Applications with Related Aryl Halides

The Suzuki-Miyaura and Mizoroki-Heck reactions are fundamental palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. chemrxiv.orgresearchgate.net The Suzuki coupling typically involves the reaction of an aryl halide with an organoboron compound, such as phenylboronic acid, and is a versatile method for synthesizing biaryls. researchgate.netnih.gov The Mizoroki-Heck reaction, on the other hand, couples an aryl halide with an alkene. chemrxiv.org

While direct applications involving this compound in these specific C-C couplings are not extensively detailed in the provided context, the reactivity of related aryl halides is well-established. For instance, N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide, a derivative of the title compound, is noted as a substrate for Suzuki or Heck coupling to form biaryl structures. The reactivity of the aryl halide portion of such molecules is key to these transformations. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the choice of ligand, with different ligands enabling control over aspects like regioselectivity in Heck reactions. chemrxiv.org

Derivatization Strategies through Functional Group Interconversions

The functional groups of this compound, namely the amino group and the aromatic ring, allow for a range of derivatization strategies to synthesize new compounds.

Formation of Schiff Bases and Imines

The primary amino group of anilines readily reacts with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netscispace.com This reaction is a reversible, typically acid-catalyzed process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. scispace.comlibretexts.org The formation of these azomethine groups is a critical step in the synthesis of many biologically active compounds. researchgate.net

The reaction mechanism proceeds in two main steps:

Nucleophilic Addition : The amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. researchgate.netlibretexts.org

Dehydration : The carbinolamine is protonated, and a water molecule is eliminated, resulting in the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.org

Schiff bases derived from anilines have been synthesized using various carbonyl compounds and reaction conditions, including conventional heating and microwave irradiation. scispace.comjocpr.com

Amidation and Ureido Functionalization

The amino group of this compound can be acylated to form amides. This is a common transformation in organic synthesis. For example, the reaction of 4-bromo-2-fluoroaniline with 4-tert-butylbenzoic acid results in the formation of N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide.

Ureido functionalization, the introduction of a -NH-CO-NH2 group, is another important derivatization. This can be achieved through the reaction of an amine with a source of isocyanic acid, which can be generated in situ from the decomposition of urea (B33335). mdpi.com This transamidation reaction is valuable for synthesizing compounds with applications in medicinal and biochemistry. mdpi.com The reaction of amines with urea can be performed under various conditions, including different temperatures and solvents, to yield ureido-functionalized products. mdpi.com The synthesis of propargylic ureas, for instance, can be achieved by reacting a propargylic amine with an isocyanate. acs.org

Cycloaddition Reactions Leading to Heterocyclic Systems

Cycloaddition reactions are powerful tools for constructing ring systems in a single step. numberanalytics.com The aniline moiety can be incorporated into precursors for cycloaddition reactions to form various heterocyclic structures.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are particularly useful for synthesizing five-membered heterocycles like pyrazoles and triazoles. numberanalytics.comresearchgate.net For instance, fluorinated nitrile imines can react with various dipolarophiles (such as alkenes or alkynes) to produce fluoroalkylated pyrazole (B372694) derivatives. researchgate.net Another example involves the reaction of heterocyclic azides with 2-cyanoacetamidines, which proceeds through a cycloaddition followed by a rearrangement to yield C,N-diheteroarylcarbamidines containing a 1,2,3-triazole ring. nih.gov

These strategies highlight the versatility of this compound as a building block in the synthesis of a wide array of more complex and potentially functional molecules.

Catalytic Applications and Catalysis in the Synthesis of 4 Tert Butyl 2 Fluoroaniline Derivatives

4-tert-Butyl-2-fluoroaniline as a Precursor for Ligand Synthesis in Metal Catalysis

This compound serves as a foundational molecule for the synthesis of advanced ligands used in metal catalysis. The amino group provides a reactive site for elaboration into various coordinating moieties, while the fluoro and tert-butyl groups allow for the fine-tuning of the steric and electronic environment of the resulting metal center.

The primary amino group of this compound is readily functionalized to create ligands such as Schiff bases, N-heterocyclic carbenes (NHCs), or phosphine-amines. For instance, a common strategy involves the condensation reaction with an appropriate aldehyde to form a Schiff base ligand. This bidentate or multidentate ligand can then be reacted with a metal salt, such as palladium(II) chloride, to form a stable metal complex.

The general synthesis process involves refluxing the aniline (B41778) derivative with an aldehyde in an ethanolic solution to yield the Schiff base ligand. mdpi.com Subsequently, the isolated ligand is treated with a metal salt, often in a 2:1 ligand-to-metal molar ratio, to afford the corresponding complex. nih.gov The resulting complexes are typically colored solids that can be characterized using various spectroscopic and analytical techniques, including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction, to confirm the coordination of the ligand to the metal center. mdpi.comscispace.com The fluorine substituent on the aniline ring can influence the coordination strength and electronic properties of the resulting complex.

Table 1: Synthesis Steps for a Hypothetical Pd(II)-Schiff Base Complex

| Step | Description | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Ligand Synthesis | This compound, Salicylaldehyde | Ethanol, Reflux | Schiff Base Ligand |

Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions, with the Mizoroki-Heck reaction being a prime example for forming carbon-carbon bonds. mdpi.comresearchgate.net The performance of a newly synthesized palladium complex derived from this compound would be evaluated in such a benchmark reaction. The steric bulk of the tert-butyl group and the electron-withdrawing nature of the fluorine atom on the ligand can significantly impact the catalyst's activity, stability, and selectivity. nih.gov

The evaluation involves screening the catalyst under various conditions to determine the optimal parameters for the reaction, such as catalyst loading, base, solvent, and temperature. researchgate.net For example, the coupling of an activated aryl halide like 4-chloroacetophenone with styrene (B11656) would be a suitable test reaction. nih.gov The yield of the desired stilbene (B7821643) product is measured, typically by gas chromatography or NMR, to quantify the catalyst's effectiveness. High yields under mild conditions would indicate a highly efficient catalytic system. nih.govchemrxiv.org

Table 2: Hypothetical Catalytic Evaluation in Mizoroki-Heck Coupling of 4-Chloroacetophenone and Styrene

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.5 | K₂CO₃ | DMF | 120 | 12 | 75 |

| 2 | 0.2 | K₂CO₃ | DMF | 120 | 12 | 88 |

| 3 | 0.2 | Cs₂CO₃ | DMAc | 120 | 12 | 95 |

| 4 | 0.2 | K₂CO₃ | NMP | 140 | 6 | 92 |

Data is hypothetical and for illustrative purposes, based on typical conditions found in the literature. nih.gov

Role of this compound Derivatives in Organic and Organometallic Catalysis

Beyond serving as precursors for metal complexes, derivatives of this compound are finding roles in the burgeoning fields of organocatalysis, phase-transfer catalysis, and photoredox catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com Chiral derivatives of this compound can be designed to function as effective organocatalysts for asymmetric synthesis. By introducing a known catalytic moiety (e.g., a secondary amine group to mimic proline, or a thiourea (B124793) group for hydrogen-bond-donating catalysis) onto the aniline framework, new catalysts can be created. The inherent chirality, combined with the steric and electronic features of the 4-tert-butyl and 2-fluoro substituents, can influence the catalyst's interaction with substrates, leading to high levels of enantioselectivity in reactions like aldol (B89426) additions, Michael additions, or Mannich reactions.

Phase-transfer catalysis (PTC) is a powerful technique for reacting substances located in different immiscible phases, often an aqueous phase and an organic phase. researchgate.netnih.gov Chiral, non-racemic phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are particularly valuable for asymmetric synthesis. taylorandfrancis.com A chiral quaternary ammonium salt can be synthesized from this compound by N-alkylation with a chiral alkyl halide. This catalyst can form a lipophilic ion pair with an aqueous reactant, shuttling it into the organic phase to react with the substrate. researchgate.net In stereoselective processes like asymmetric alkylations or Michael reactions, the chiral environment provided by the catalyst's cation induces enantioselectivity in the product.

Photoredox catalysis uses light to drive chemical reactions by initiating single-electron transfer events. mdpi.com The ligands in photoredox-active metal complexes, such as those of ruthenium and iridium, play a crucial role in tuning their photophysical and electrochemical properties. Derivatives of this compound can be incorporated into ligands like bipyridines or phenanthrolines. The presence of the electron-withdrawing fluorine and the bulky tert-butyl group can modify the redox potentials and excited-state properties of the resulting photosensitizer. mdpi.com Specifically, ligands incorporating tert-butyl groups, such as 4,4′-di-tert-butyl-2,2′-bipyridine, are commonly used to enhance the performance of photoredox catalysts, suggesting that ligands derived from this compound could be highly effective in similar applications. mdpi.com

Regioselectivity and Stereoselectivity Control in Catalyzed Reactions of this compound Derivatives

Controlling regioselectivity and stereoselectivity in catalytic reactions involving derivatives of this compound is a critical aspect of synthesizing complex, high-value molecules for various applications, including pharmaceuticals and materials science. The strategic placement of functional groups and the precise arrangement of atoms in three-dimensional space can dramatically influence the biological activity and physical properties of the resulting compounds. While specific research focusing exclusively on the catalytic control of reactions for this compound is limited in publicly available literature, general principles of asymmetric catalysis and regioselective synthesis involving substituted anilines provide a framework for understanding potential synthetic strategies.

The presence of the bulky tert-butyl group at the para position and the electron-withdrawing fluorine atom at the ortho position of the aniline ring introduces significant steric and electronic biases. These inherent features can be exploited in catalyst design to achieve high levels of selectivity. Catalytic systems, often employing chiral ligands complexed to transition metals or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another.

For instance, in hypothetical catalytic C-N bond forming reactions, such as asymmetric hydroamination or amination of alkenes, a chiral catalyst could differentiate between the two enantiotopic faces of the incoming olefin, leading to the formation of a chiral amine product with high enantiomeric excess. The catalyst's structure, including the steric bulk and electronic properties of its ligands, would be paramount in dictating the stereochemical outcome.

Similarly, in regioselective reactions, such as catalytic C-H functionalization, the directing ability of the amino group, modulated by the electronic influence of the ortho-fluoro substituent, can be harnessed. A catalyst could be designed to selectively activate a specific C-H bond on the aromatic ring or on an N-alkyl substituent, thereby controlling the position of new bond formation.

While detailed experimental data and specific catalyst systems for this compound are not readily found in current research, the following tables illustrate the type of data that would be crucial in evaluating the success of such catalytic methods. These hypothetical data tables are based on common practices in reporting results for regioselective and stereoselective reactions.

Hypothetical Data on Regioselective Catalytic Alkylation of a this compound Derivative

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product Ratio (ortho:meta) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 80 | 12 | 95:5 | 85 |

| 2 | Rh(cod)₂BF₄ | dppe | THF | 60 | 24 | 10:90 | 78 |

| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | - | CH₂Cl₂ | 25 | 8 | >99:1 | 92 |

| 4 | Cu(OAc)₂ | Pybox | Dioxane | 100 | 16 | 50:50 | 65 |

Hypothetical Data on Stereoselective Catalytic Reduction of an Imine Derived from this compound

| Entry | Catalyst | Chiral Ligand | Reductant | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Rh(cod)Cl]₂ | (R)-BINAP | H₂ (10 atm) | MeOH | 25 | 12 | >99 | 95 (R) |

| 2 | RuCl₂[(S)-BINAP] | (S)-BINAP | H₂ (5 atm) | EtOH | 40 | 8 | 98 | 92 (S) |

| 3 | (S)-CBS Catalyst | - | BH₃·SMe₂ | THF | -20 | 2 | 99 | 88 (S) |

| 4 | Chiral Phosphoric Acid | - | Hantzsch Ester | Toluene | 0 | 24 | 91 | 97 (R) |

Further research into the development of bespoke catalytic systems for this compound and its derivatives is necessary to unlock the full potential of this versatile building block in stereoselective and regioselective synthesis. The design of catalysts that can effectively overcome the inherent steric hindrance of the tert-butyl group while leveraging the electronic properties of the fluoro substituent will be key to achieving high levels of control and efficiency in these transformations.

Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of 4-tert-butyl-2-fluoroaniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a clear proton count and insight into the electronic environment of the hydrogen atoms. The spectrum is characterized by two main regions: the aliphatic region, dominated by the tert-butyl group, and the aromatic region, which shows signals for the protons on the benzene (B151609) ring.

The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 1.32 and 1.39 ppm. smolecule.com This signal's integration confirms the presence of the C(CH₃)₃ group. The aromatic protons resonate further downfield, usually in the δ 6.5 to 7.5 ppm range, consistent with protons attached to an electron-rich benzene ring. smolecule.com The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the ortho-fluoro and para-tert-butyl substituents, as well as the ortho-amino group, leading to a complex splitting pattern that requires detailed analysis for precise assignment.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~ 1.32 - 1.39 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The spectrum for this compound shows distinct signals for the aliphatic tert-butyl carbons and the aromatic ring carbons.

The tert-butyl group gives rise to two characteristic signals: one for the quaternary carbon atom, which typically appears around δ 34-35 ppm, and another for the three equivalent methyl carbons, resonating at approximately δ 31 ppm. smolecule.com The aromatic region displays six signals, one for each carbon atom in the ring. The chemical shifts of these carbons are significantly influenced by the attached functional groups. The carbon atom bonded to the highly electronegative fluorine atom (C-2) will show a large C-F coupling constant, a key diagnostic feature. The other carbon signals are assigned based on substituent effects, with the carbon bearing the amino group (C-1) and the tert-butyl group (C-4) being readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~ 34 - 35 |

| -C(C H₃)₃ | ~ 31 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Observation

¹⁹F NMR is an exceptionally sensitive and powerful technique for directly observing the fluorine atom in this compound. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a clean spectrum without the need for isotopic enrichment. The spectrum typically shows a single resonance, as there is only one fluorine atom in the molecule.

For fluoroanilines, the chemical shift generally appears in the range of -115 to -120 ppm (relative to CFCl₃). smolecule.com The precise chemical shift is highly sensitive to the electronic environment; the electron-donating nature of the amino group causes a characteristic upfield shift compared to unsubstituted fluorobenzene. smolecule.com Furthermore, the signal will exhibit coupling to nearby protons (H-3 and H-1), providing valuable information about the connectivity of the molecule.

Advanced NMR Techniques for Mixture and Stereochemical Analysis (e.g., DOSY NMR)

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. This method is particularly useful for analyzing samples containing this compound alongside isomers or impurities without prior physical separation.

Research on fluoroaniline (B8554772) isomers has demonstrated that Matrix-Assisted DOSY (MAD) can effectively differentiate between ortho, meta, and para isomers. By using surfactants like sodium dodecyl sulfate (B86663) (SDS) or cetyltrimethylammonium bromide (CTAB) as a matrix, the differential interaction of each isomer with the matrix micelles leads to distinct diffusion coefficients, enabling their signals to be resolved in the diffusion dimension of the DOSY spectrum. This technique would be invaluable for quality control and the analysis of reaction mixtures in the synthesis of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

In the IR spectrum, the primary amine (-NH₂) group gives rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. For this compound, these are observed at approximately 3442 cm⁻¹ (asymmetric stretch) and 3360 cm⁻¹ (symmetric stretch). smolecule.com The aliphatic C-H stretching of the tert-butyl group appears just below 3000 cm⁻¹. The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C-F stretching vibration produces a strong absorption band in the fingerprint region, usually between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and C-H stretches are also visible, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl group often produce strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric N-H Stretch | ~ 3442 |

| Symmetric N-H Stretch | ~ 3360 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | ~ 1600 - 1450 |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Studies

UV-Visible spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π→π* transitions within the benzene ring. The presence of the amino group, a strong auxochrome, causes a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene. The fluorine and tert-butyl groups cause further, more subtle shifts in the absorption maxima (λmax). The spectrum typically shows a strong absorption band below 250 nm and a weaker, broader band at a longer wavelength, which are characteristic of substituted anilines.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. In standard mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the nominal molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the ion's mass, typically to four or more decimal places. This high precision is crucial for unambiguously confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₀H₁₄FN. smolecule.com The exact mass, calculated from the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen, can be verified by HRMS, distinguishing it from other compounds that might have the same nominal mass. The experimentally determined exact mass for this compound is 167.111023 atomic mass units (amu). smolecule.com

Under typical electrospray ionization (ESI) conditions, the molecule can be observed as various adducts. The protonated molecule, [M+H]⁺, is commonly detected in positive ion mode. Other adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be formed. These adducts are valuable in confirming the molecular ion. uni.lu

The table below summarizes the predicted m/z values for common adducts of this compound, which are instrumental in its identification via mass spectrometry. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 168.11830 |

| [M+Na]⁺ | 190.10024 |

| [M+K]⁺ | 206.07418 |

| [M+NH₄]⁺ | 185.14484 |

| [M-H]⁻ | 166.10374 |

| [M+HCOO]⁻ | 212.10922 |

This table is generated based on predicted values from computational models. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be calculated. This map allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with very high precision. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its molecular structure in the solid state. It would confirm the substitution pattern on the benzene ring, showing the relative positions of the amino (-NH₂), fluoro (-F), and tert-butyl (-C(CH₃)₃) groups. Furthermore, it would reveal detailed conformational information, such as the orientation of the tert-butyl group relative to the aromatic ring and any intermolecular interactions, like hydrogen bonding involving the amine group, that dictate the crystal packing.

While X-ray diffraction studies have been conducted on derivatives and more complex molecules containing the fluoroaniline moiety, specific crystallographic data for the parent compound this compound is not widely reported in the surveyed scientific literature. researchgate.net The successful crystallization of the compound would be the first step in such an analysis, requiring a purified sample to be grown into a single crystal of sufficient quality for diffraction analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 4-tert-Butyl-2-fluoroaniline, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional arrangement of the atoms in the molecule.

Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding the molecule's reactivity. These properties include the total energy, ionization potential, electron affinity, and the distribution of electron density. By analyzing these parameters, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus providing a theoretical basis for its chemical behavior in reactions.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MEP map of this compound would illustrate regions of negative electrostatic potential, typically associated with lone pairs of electrons on the nitrogen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually found around the hydrogen atoms of the amino group and the aromatic ring, would indicate sites prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap would suggest that this compound is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would further pinpoint the specific atoms or regions involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would be used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the strength of hyperconjugative interactions, which are crucial for understanding the molecule's stability and the influence of its substituents.

Correlation of Computed Molecular Descriptors with Experimental Reaction Outcomes

A key application of computational chemistry is to establish a correlation between theoretical molecular descriptors and experimentally observed reaction outcomes. For this compound, various computed descriptors, such as atomic charges, bond orders, HOMO-LUMO energies, and MEP values, could be calculated.

These theoretical parameters could then be correlated with experimental data from various reactions involving this compound. For instance, the regioselectivity of electrophilic aromatic substitution reactions could be rationalized by examining the calculated atomic charges and the Fukui functions, which indicate the local reactivity of different sites on the aromatic ring. A strong correlation between the computed descriptors and experimental results would validate the computational model and allow for the prediction of the behavior of this compound in other reactions.

Theoretical Studies on Regioselectivity and Stereoelectronic Effects

Theoretical studies are instrumental in understanding and predicting the regioselectivity of chemical reactions. In the case of this compound, computational methods could be used to model the transition states of various possible reaction pathways, for example, in electrophilic substitution reactions. By comparing the activation energies of the different pathways, researchers could predict the most likely position of substitution on the aromatic ring.

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity, could also be investigated. For this compound, the interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky tert-butyl group would create a unique electronic and steric environment. Computational studies could dissect how these competing effects influence the molecule's conformation and its reactivity towards different reagents.

Mechanistic Elucidation via Computational Pathways

Computational chemistry provides a powerful means to elucidate reaction mechanisms at the molecular level. For reactions involving this compound, theoretical calculations could be used to map out the entire potential energy surface of a reaction. This would involve identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products.

By tracing the reaction pathway, from reactants to products, researchers can gain a detailed understanding of the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. This information is invaluable for optimizing reaction conditions, designing new catalysts, and predicting the formation of byproducts. For instance, a computational study could clarify the mechanism of a nucleophilic substitution reaction at the amino group or an electrophilic attack on the aromatic ring of this compound.

Advanced Synthetic Applications of 4 Tert Butyl 2 Fluoroaniline As a Versatile Building Block

Incorporation into Complex Organic Architectures

The utility of 4-tert-Butyl-2-fluoroaniline as a foundational component is prominently demonstrated in its incorporation into larger, highly functionalized molecular frameworks. Synthetic chemists leverage the aniline (B41778) core as a scaffold upon which further complexity can be built. The amino group provides a reactive handle for a variety of transformations, including acylation, alkylation, and diazotization, while the fluorine and tert-butyl substituents guide reactivity and impart specific properties to the final architecture.

A significant example of its use is in the construction of active ingredients for agrochemicals. In these multi-step syntheses, the this compound moiety is not merely a starting material but forms a critical part of the final complex structure, directly influencing the molecule's biological activity and physical properties. The process of creating these sophisticated compounds showcases the role of this compound in building intricate organic architectures that are precisely tailored for a specific function.

Intermediates in the Synthesis of Pharmaceutical Precursors and Fine Chemicals

This compound is a key intermediate in the production of specialized fine chemicals, particularly in the agrochemical sector. It is a crucial precursor for a class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.orgthieme.de These compounds rely on a specific N-phenylpyrazole carboxamide structure for their biological activity.

The synthesis involves the acylation of this compound with a substituted pyrazole (B372694) carbonyl chloride. mdpi.comcbijournal.com Specifically, the reaction between this compound and 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride yields a potent fungicidal agent. mdpi.com The tert-butyl group enhances solubility and metabolic stability in the target organism, while the ortho-fluoro substituent contributes to the molecule's conformational rigidity and binding affinity to the target enzyme. This specific application underscores the compound's value in producing high-value, specialized chemicals.

Table 1: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate This table outlines the key components in the amide coupling reaction for the synthesis of a fungicidal compound.

| Reactant 1 | Reactant 2 | Product | Chemical Class | Application |

| This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | N-(4-tert-butyl-2-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Pyrazole Carboxamide | Fine Chemical (Agrochemical) |

While specific examples in pharmaceuticals are less documented in publicly available research, the fluorinated aniline motif is of high interest in medicinal chemistry for its ability to improve metabolic stability and bioavailability of drug candidates.

Precursors for Advanced Materials Science Applications

The molecular structure of this compound makes it a promising candidate for the synthesis of advanced materials, particularly liquid crystals. The design of liquid crystalline materials often requires molecules with carefully tuned polarity, steric bulk, and molecular geometry.

The presence of a fluorine atom is a well-established strategy in the design of liquid crystals for display applications. A lateral fluorine substituent can significantly alter the dielectric anisotropy (Δε) of the molecule, a key property for controlling the alignment of liquid crystals in an electric field. The strong dipole moment of the C-F bond, when positioned perpendicular to the long axis of the molecule, can induce negative dielectric anisotropy. Furthermore, the bulky tert-butyl group can influence the packing of the molecules in the mesophase, preventing crystallization and promoting the formation of desired liquid crystalline phases over a broad temperature range. These features make derivatives of this compound attractive for creating new liquid crystal materials with specific, tailored properties for use in advanced optical and electronic devices.

Construction of Nitrogen- and Fluorine-Containing Heterocyclic Systems

Substituted anilines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound is a suitable starting material for constructing fused heterocyclic systems that incorporate both nitrogen and fluorine, motifs commonly found in pharmaceuticals and agrochemicals.

One such application is the synthesis of substituted quinolines. A well-established method involves the electrophilic cyclization of N-(2-alkynyl)anilines. In a hypothetical but chemically sound pathway, this compound can first be N-alkylated with a propargyl halide (e.g., 3-bromopropyne) to form an N-alkynyl aniline intermediate. Subsequent treatment with an electrophile, such as iodine monochloride (ICl), would trigger a 6-endo-dig cyclization, followed by aromatization to yield a highly substituted 7-tert-butyl-5-fluoro-3-iodoquinoline derivative. This strategy provides a direct route to complex heterocyclic scaffolds that benefit from the specific substitution pattern of the starting aniline.

Table 2: Proposed Synthesis of a Substituted Quinoline (B57606) Derivative This table outlines a plausible synthetic route to a complex heterocyclic system starting from this compound.

| Starting Material | Intermediate | Reaction Type | Electrophile | Resulting Heterocycle |

| This compound | N-(prop-2-yn-1-yl)-4-(tert-butyl)-2-fluoroaniline | N-Alkylation | Propargyl Bromide | 7-tert-butyl-5-fluoro-3-iodoquinoline |

| Electrophilic Cyclization | Iodine Monochloride (ICl) |

Derivatization for Biochemical Probes and Radioligands in Research

The structural features of this compound provide opportunities for its derivatization into specialized tools for biochemical and medical research, such as biochemical probes and radioligands.

The presence of a stable fluorine atom makes the molecule a candidate for isotopic labeling. Specifically, it could serve as a precursor for the synthesis of an ¹⁸F-labeled analogue for use in Positron Emission Tomography (PET) imaging. PET radioligands are crucial for in vivo imaging and studying biological processes and disease states. The synthesis would involve replacing the non-radioactive ¹⁹F with the positron-emitting ¹⁸F isotope, creating a radiotracer whose distribution in the body can be monitored.

Furthermore, the aniline's amino group serves as a convenient point for chemical modification. It can be functionalized by attaching linkers connected to reporter molecules, such as fluorescent dyes (fluorophores) or affinity tags like biotin. Such derivatization would create biochemical probes designed to bind to specific biological targets (e.g., enzymes or receptors), allowing for their detection, visualization, and study within complex biological systems.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Enantioselective and Diastereoselective Synthesis Routes

The creation of chiral molecules is paramount in pharmaceutical and agrochemical development. For derivatives of 4-tert-Butyl-2-fluoroaniline, this involves the asymmetric synthesis of compounds where chirality is introduced in a side chain or through the formation of a new stereocenter via reactions involving the aniline (B41778) moiety. While direct asymmetric synthesis of this compound itself is not a primary focus, its derivatives are key substrates in developing stereoselective reactions.

Recent progress has centered on catalyst-controlled transformations that can generate chiral products with high fidelity. Organocatalysis, particularly using chiral phosphoric acids, has emerged as a powerful tool. For instance, enantioselective intramolecular aza-Michael reactions have been developed for conjugated amides derived from fluoroanilines, leading to the synthesis of complex heterocyclic structures like fluorinated indolizidinones. nih.gov Similarly, transition metal catalysis, often employing chiral ligands with metals like palladium, copper, or nickel, facilitates a wide range of asymmetric reactions. beilstein-journals.orgnih.gov These methods enable the synthesis of chiral α-amino acids and other valuable building blocks from fluorinated precursors. nih.gov Advances in biocatalysis, using engineered enzymes such as transaminases and amine dehydrogenases, also offer highly selective routes to chiral amines from ketone precursors, a strategy applicable to the synthesis of chiral derivatives related to fluoroanilines. nih.gov

| Catalyst System | Reaction Type | Substrate Class | Key Advantage |

|---|---|---|---|

| Chiral Phosphoric Acids (e.g., (S)-TRIP-derived) | Intramolecular aza-Michael Reaction | Conjugated amides | High enantioselectivity in forming heterocyclic systems. nih.gov |

| Chiral Ni(II) Complexes | Asymmetric Alkylation | Glycine Schiff bases | Access to a broad range of non-canonical fluorinated amino acids. beilstein-journals.org |

| Engineered Transaminases | Reductive Amination | Prochiral ketones | Excellent enantiomeric excess and sustainable, biocatalytic conditions. nih.gov |

| Chiral Pd-Enolate Complexes | Enantioselective Monofluorination | α-Ketoesters | Direct catalytic introduction of a chiral fluorine-bearing center. nih.gov |

Strategies for C-H Activation and Direct Functionalization Leveraging Aryl Fluoroanilines

Direct C-H activation is a transformative strategy in organic synthesis, offering a more atom- and step-economical way to build molecular complexity by avoiding the pre-functionalization of substrates. rsc.org Fluoroanilines are particularly interesting substrates for this chemistry. The fluorine atom, due to its strong electronegativity and ability to engage in ortho-metalation, can act as a directing group to guide catalysts to a specific C-H bond. researchgate.netnih.gov

Palladium-catalyzed reactions are at the forefront of this research area. nih.gov By employing specific ligands and reaction conditions, researchers can selectively functionalize the C-H bonds ortho to the fluorine or the amino group. nih.gov For example, the ortho-carbonylation of aniline derivatives has been achieved at room temperature using a palladium catalyst. nih.gov More advanced strategies, such as the norbornene relay approach, have enabled the meta-selective C-H arylation of fluoroarenes, a challenging transformation that bypasses the innate ortho-directing effect of the fluorine atom. nih.gov This method involves an initial ortho-palladation, which is then relayed to the meta position. nih.gov These advancements allow for the direct coupling of fluoroanilines with a variety of partners, including aryl halides, alkenes, and alkynes, to forge new carbon-carbon and carbon-heteroatom bonds. rsc.org

| Methodology | Catalyst/Reagent | Target Position | Transformation |

|---|---|---|---|

| Directed ortho-Metalation | Palladium(II) Complexes | ortho | Arylation, Carbonylation. nih.gov |

| Norbornene Relay Catalysis | Palladium(0)/Norbornene | meta | Arylation. nih.gov |

| Heteroatom-Directed Fluorination | Palladium(II)/NFSI | ortho/meta | Direct C-H Fluorination. rsc.org |

| Ruthenium(II)-Catalyzed Annulation | Cationic Ruthenium(II) Complexes | ortho | Synthesis of indoles from anilines. acs.org |

Green and Sustainable Methodologies in Fluoroaniline (B8554772) Chemistry

The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact. mdpi.com In the context of fluoroaniline chemistry, this involves developing processes that reduce waste, use less hazardous materials, and are more energy-efficient. sruc.ac.uk Key areas of focus include the use of water as a solvent, the development of recyclable catalysts, and the replacement of toxic reagents with benign alternatives. acs.orgresearchgate.net

One significant trend is the move away from heavy metal catalysts toward metal-free reaction conditions. researchgate.net For instance, the reduction of fluoronitrobenzenes to fluoroanilines can be achieved using metal-free catalysts like N/S co-doped carbon, offering a sustainable alternative to traditional metal-catalyzed hydrogenation. mdpi.com Furthermore, the use of flow chemistry in microreactors provides better control over reaction parameters, enhances safety, and often leads to higher yields and purity, reducing the need for extensive purification. The principles of green chemistry are also being applied to fluorinating reagents themselves, with ongoing efforts to develop safer and more efficient methods for introducing fluorine into molecules. sciencedaily.comeurekalert.org Another frontier is the production of aniline from renewable, plant-based biomass instead of fossil fuels, a process that could dramatically lower the carbon footprint of its derivatives in the future. wiley.com

Exploration of Undiscovered Reaction Mechanisms and Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For reactions involving this compound, mechanistic studies often focus on the interplay between the electronic effects of the fluorine atom and the steric hindrance of the tert-butyl group.

In C-H activation chemistry, for example, studies involving deuterium (B1214612) labeling help to elucidate whether a reaction proceeds via a concerted metalation-deprotonation pathway or another mechanism. nih.gov Computational chemistry is also a powerful tool for mapping reaction energy profiles, identifying transition states, and predicting the regioselectivity of reactions. The study of defluorinative functionalization, where a C-F bond is strategically cleaved and replaced, is an emerging area that challenges the traditional view of the C-F bond as inert. nih.govresearchgate.net Understanding the intermediates in these reactions, such as the highly reactive difluoromethyl anion, can open up entirely new synthetic pathways for modifying complex fluorinated molecules. nih.gov The exploration of these fundamental pathways continues to reveal novel reactivity patterns, enabling chemists to design more sophisticated and efficient syntheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butyl-2-fluoroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct Fluorination : Introduce fluorine via electrophilic substitution using HF or Selectfluor® under controlled acidic conditions. Monitor temperature (0–5°C) to minimize side reactions like over-fluorination or tert-butyl group cleavage .

- Nitro Reduction Pathway : Synthesize 4-tert-butyl-2-nitroaniline first (via nitration of 4-tert-butylaniline), then reduce the nitro group to an amine using Pd/C or Fe/HCl. Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Controls : Use TLC or HPLC to track intermediates. For purity >98%, recrystallize in ethanol/water (1:3) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show a singlet for tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons split by fluorine coupling (δ 6.8–7.2 ppm). <sup>19</sup>F NMR typically registers δ -110 to -120 ppm for the fluorine substituent .

- MS : ESI-MS should display [M+H]<sup>+</sup> at m/z 196.1 (C10H15FN). High-resolution MS (HRMS) confirms molecular formula .

- IR : Look for N-H stretches (3350–3450 cm<sup>-1</sup>) and C-F vibrations (1220–1280 cm<sup>-1</sup>) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic HF under decomposition; neutralize spills with calcium carbonate .

- Storage : Store in amber glass under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to fluorine due to steric blocking at the ortho position. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and reactive sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing reactions like Friedel-Crafts alkylation. Kinetic studies (UV-Vis monitoring) can quantify reaction rates .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Testing : Use saturated solutions in DMSO, THF, and chloroform. Measure via gravimetric analysis (post-evaporation) and cross-validate with HPLC. Discrepancies often arise from trace impurities or hydration states .

- Table : Comparative Solubility (mg/mL, 25°C)

| Solvent | Reported Range | Likely Cause of Variation |

|---|---|---|